Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-
CAS No.: 821776-92-5
Cat. No.: VC16812008
Molecular Formula: C14H17F3N2O
Molecular Weight: 286.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821776-92-5 |
|---|---|
| Molecular Formula | C14H17F3N2O |
| Molecular Weight | 286.29 g/mol |
| IUPAC Name | 4-[2-methoxyethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3 |
| Standard InChI Key | MSRZRBFKGFEZOS-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCOC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Introduction
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is a complex organic compound featuring a benzonitrile backbone with a trifluoromethyl group at the second position and a propylamino group substituted with a methoxyethyl moiety at the fourth position. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to its unique structure and reactivity.
Synthesis and Chemical Behavior
The synthesis of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- can be achieved through various organic synthesis methods, typically involving the reaction of appropriate precursors such as amines and halogenated benzonitriles. The compound exhibits typical reactivity of nitriles and aromatic compounds, including nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- shares structural similarities with other benzonitrile derivatives but is distinguished by its unique functional groups.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- | Benzonitrile backbone with trifluoromethyl and methoxyethylpropylamino groups | Presence of both trifluoromethyl and methoxyethyl groups enhances reactivity and biological activity. |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Similar benzonitrile backbone but lacks methoxyethyl group | Primarily studied for anticancer properties. |
| Enzalutamide | Distinct pharmacological effects, not a benzonitrile derivative | An androgen receptor inhibitor. |
| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Contains a pyrazole ring | Used as tissue-selective androgen receptor modulators. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume